molecular formula C10H10F3NO4S B13683436 Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate

Cat. No.: B13683436
M. Wt: 297.25 g/mol
InChI Key: CVMQUXDFZBMNTK-UHFFFAOYSA-N
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Description

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonylcarbamate moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with ethyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate is unique due to its combination of a trifluoromethyl group with a sulfonylcarbamate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

ethyl N-[4-(trifluoromethyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

CVMQUXDFZBMNTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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